PHCl acts as a mydriatic agent, causing pupil dilation. This facilitates various ophthalmic examinations and procedures, allowing for better visualization of the inner structures of the eye. Studies have demonstrated its effectiveness in this role. Source: Effect of Phenylephrine on the Accommodative System - PMC - NCBI:
While PHCl dilates the pupil, it can also have a slight impact on the eye's ability to focus (accommodation). Research is ongoing to determine the optimal concentration and application methods of PHCl to achieve mydriasis with minimal impact on accommodation. Source: Revisiting the impact of phenylephrine hydrochloride on static and dynamic accommodation - PMC - NCBI:
PHCl acts as an alpha-adrenergic receptor agonist, causing blood vessel constriction and increasing blood pressure. This property makes it a potential candidate for research investigating vasopressor agents in specific scenarios. Source: Phenylephrine - StatPearls - NCBI Bookshelf:
Studies have explored the use of PHCl to counteract hypotension, particularly in obstetric settings. However, its role in managing septic and neurogenic shock has been superseded by other medications due to evolving treatment protocols. Source: Phenylephrine - StatPearls - NCBI Bookshelf:
Phenylephrine hydrochloride is a synthetic compound classified as an alpha-1 adrenergic receptor agonist. It is primarily used as a decongestant and vasopressor in medical settings, particularly to treat hypotension during anesthesia and to relieve nasal congestion in conditions such as colds and allergies. The chemical formula for phenylephrine hydrochloride is C₉H₁₄ClNO₂, with a molecular weight of approximately 203.67 g/mol . As a highly hydrophilic compound, it is soluble in water, making it suitable for various pharmaceutical formulations .
Phenylephrine acts as a nasal decongestant by mimicking the effects of epinephrine on alpha-adrenergic receptors in the nasal passages []. When phenylephrine binds to these receptors, it causes constriction of blood vessels, reducing blood flow and tissue swelling in the nasal mucosa. This results in a reduction in congestion and easier breathing [, ].
Phenylephrine exerts its biological effects primarily through the stimulation of alpha-1 adrenergic receptors located on vascular smooth muscle. This action leads to vasoconstriction, resulting in increased blood pressure and reduced nasal congestion . It has been shown to induce local vasoconstriction when administered topically or intravenously. The compound's pharmacokinetics reveal that it has a relatively short elimination half-life of 2.0 to 3.0 hours, with approximately 86% of the drug excreted in urine, primarily as metabolites .
The synthesis of phenylephrine hydrochloride typically involves the following steps:
This multi-step synthesis allows for the production of enantiomerically pure phenylephrine hydrochloride, which is crucial for its therapeutic efficacy .
Phenylephrine hydrochloride has several clinical applications:
Phenylephrine exhibits significant interactions with other medications and substances:
Phenylephrine shares structural similarities with several other compounds, particularly catecholamines. Here are some notable comparisons:
Compound | Structure Similarity | Unique Features |
---|---|---|
Norepinephrine | Similar amine structure | Has additional hydroxyl group; acts on both alpha and beta receptors |
Epinephrine | Similar core structure | Acts on both alpha and beta receptors; more potent vasodilator |
Methoxamine | Similar beta-hydroxyl group | Primarily used as a vasopressor; less common than phenylephrine |
Pivenfrine | Ester derivative of phenylephrine | Greater lipophilicity; different pharmacokinetic properties |
Phenylephrine's uniqueness lies in its selective action on alpha-1 adrenergic receptors without significant beta activity, making it particularly effective for specific therapeutic uses such as nasal decongestion and managing hypotension without causing unwanted cardiac stimulation seen with other sympathomimetics .
The enantioselective synthesis of (R)-phenylephrine hydrochloride remains a focal point in organic chemistry, driven by the need for high optical purity in pharmaceutical applications. Three principal methodologies dominate current research: enzymatic biocatalysis, Sharpless asymmetric dihydroxylation, and rhodium-catalyzed asymmetric hydrogenation.
A short-chain dehydrogenase/reductase (SMSDR) from *Serratia marcescens* BCRC10948 enables the reduction of 1-(3-hydroxyphenyl)-2-(methylamino) ethanone (HPMAE) to (R)-phenylephrine with >99% enantiomeric excess (ee) [1] [4]. Recombinant *Escherichia coli* expressing SMSDR achieves a conversion yield of 51.06% using 10 mM HPMAE, with fructose optimizing NADPH regeneration [1]. Homologous expression in S. marcescens further enhances productivity to 1.98 mmol/l·h at 50 mM HPMAE, retaining 85% efficiency after six catalytic cycles [4]. This method’s scalability and recyclability position it as a sustainable alternative to traditional resolution processes.
The Sharpless protocol, employing (DHQD)₂PHAL as a chiral ligand, converts m-hydroxybenzaldehyde derivatives to (R)-phenylephrine hydrochloride in seven steps with 98% ee [2]. Key intermediates include silyl-protected styrene 4 and diol 5, with tosylate displacement by methylamine achieving a 90% yield in the final step. While stereochemically robust, the multi-step sequence and use of osmium tetroxide limit its industrial feasibility despite high enantioselectivity.
A patented rhodium-catalyzed process hydrogenates prochiral N-benzyl amino ketones to (R)-phenylephrine precursors at 1:2,000 catalyst-substrate ratios, followed by palladium-mediated debenzylation [3]. However, initial ee values of 85% necessitate costly purification to meet pharmaceutical standards (>98% ee). Reaction times exceeding 20 hours further underscore scalability challenges, though tandem hydrogenation-debenzylation workflows mitigate intermediate isolation steps.
Table 1: Comparative Analysis of Stereoselective Methods
Method | Enantiomeric Excess (%) | Yield (%) | Scalability |
---|---|---|---|
Enzymatic Biocatalysis | >99 [1] [4] | 47.5–51.1 | High (recyclable) |
Sharpless Dihydroxylation | 98 [2] | 90 | Moderate |
Asymmetric Hydrogenation | 85 [3] | 75–90 | Low (purification required) |
Phenylephrine hydrochloride’s physicochemical stability hinges on its salt form and crystalline structure. The hydrochloride salt predominates due to enhanced solubility and shelf-life, though polymorphic variability necessitates rigorous characterization.
The hydrochloride salt is synthesized via HCl treatment of (R)-phenylephrine free base, typically in ethanol or butanol. Crystallization solvents critically influence habit and pseudomorphic behavior. For instance, ethanol yields prismatic crystals, whereas butanol produces needle-like structures, both sharing identical internal lattices (monoclinic P2₁) [6].
X-ray powder diffraction (XRPD) and single-crystal studies reveal that mechanical processing (e.g., grinding) alters diffraction patterns without inducing true polymorphism. Compression of butanol-derived crystals converts them to ethanol-like habits, confirming pseudomorphism [6]. Differential scanning calorimetry (DSC) and infrared (IR) spectra remain invariant across habits, emphasizing the need for multi-technique characterization to avoid misinterpreting XRPD data as polymorphic transitions [6] [7].
Table 2: Polymorphic Characterization of Crystallization Products
Solvent | Crystal Habit | XRPD Pattern | DSC Melting Point (°C) |
---|---|---|---|
Ethanol | Prismatic | Distinct | 141–142 [2] |
Butanol | Needle-like | Distinct | 141–142 [6] |
While batch processes dominate current production, enzymatic and hydrogenation methods show promise for continuous flow adaptation.
Immobilized SM_SDR on fixed-bed reactors could enable continuous HPMAE conversion, leveraging glycerol-fed S. marcescens cultures for cofactor regeneration [4]. Preliminary batch data suggest that 50 mM substrate concentrations achieve 47.5% conversion in 12 hours, with flow dynamics potentially enhancing mass transfer and productivity [4].
The patent-described tandem hydrogenation-debenzylation process [3] may benefit from microfluidic hydrogenation chambers, reducing reaction times and improving catalyst turnover. However, palladium catalyst poisoning risks require advanced flow cell designs to segregate reaction phases.
Spectrophotometric methods for phenylephrine hydrochloride analysis have been extensively developed utilizing various chemical reactions and detection principles. These methods offer significant advantages in terms of simplicity, cost-effectiveness, and widespread applicability in pharmaceutical analysis.
Oxidation-Based Methods
The most extensively studied spectrophotometric approaches involve oxidation reactions of phenylephrine hydrochloride. Ahmed and Mohammed developed two highly sensitive methods based on oxidation principles [1]. The first method utilizes potassium permanganate oxidation in basic sodium hydroxide solution, where phenylephrine undergoes oxidation to form a bluish-green manganate ion (MnO₄²⁻) complex measured at 610 nm. This method demonstrates excellent linearity over the concentration range of 0.2-8.0 μg/mL with a molar absorptivity coefficient of 1.57 × 10⁴ L/mol·cm [1].
The second oxidation method employs N-bromosuccinimide in acidic hydrochloric acid medium, where excess oxidizing agent bleaches indigo carmine dye, and the remaining blue color intensity correlates directly with phenylephrine hydrochloride concentration [1]. This method exhibits superior sensitivity with a molar absorptivity coefficient of 5.52 × 10⁴ L/mol·cm and maintains linearity across 0.2-3.5 μg/mL concentration range [1].
Diazotization-Coupling Reactions
Diazotization-coupling reactions represent another significant class of spectrophotometric methods for phenylephrine hydrochloride quantification. Al-Uzri developed a method based on diazotization of sulfacetamide sodium with sodium nitrite in hydrochloric acid presence, followed by coupling with phenylephrine hydrochloride in alkaline medium to form an azo dye with maximum absorption at 425 nm [2]. This method demonstrates excellent analytical performance with linearity range of 2-24 μg/mL, detection limit of 0.278 μg/mL, and correlation coefficient of 0.9929 [2].
A microfluidic analytical approach was developed by Abdulsattar and Hadi, utilizing diazotized sulfadimidine coupling with phenylephrine hydrochloride under alkaline conditions [3]. This innovative method employs both conventional UV-visible spectrophotometry at 460 nm and paper-based microfluidic analytical devices for semi-quantitative analysis. The spectrophotometric method exhibits linearity in the concentration range of 1-20 mg/L with detection and quantification limits of 0.22 mg/L and 0.72 mg/L, respectively [3].
Flow Injection Analysis Methods
Flow injection analysis combined with spectrophotometric detection provides enhanced throughput and precision for phenylephrine hydrochloride analysis. The method developed using potassium ferricyanide and 4-aminoantipyrine reaction forms a condensation product with strong absorptivity at 500 nm [4]. This approach demonstrates excellent analytical performance with linear dynamic range between 0.95-9 mg/L, detection limit of 0.2 mg/L, and sampling throughput of 120 samples per hour [4].
Specialized Derivative Methods
The nitroso derivative formation method represents a classical approach for phenylephrine hydrochloride determination. This method involves formation of nitroso derivative in the presence of copper ions, providing selective and accurate quantification [5]. The method demonstrates excellent selectivity without interference from commonly present pharmaceutical excipients.
Recent developments include the sodium nitroprusside-hydroxylamine method developed by Al-Fakhry and Ahmad, which provides a straightforward, precise, and economical approach for phenylephrine hydrochloride determination in bulk and pharmaceutical preparations [6].
Stability-indicating assays for phenylephrine hydrochloride have been developed to ensure accurate quantification in the presence of degradation products formed under various stress conditions. These methods are essential for pharmaceutical quality control and regulatory compliance.
Forced Degradation Studies
Comprehensive forced degradation studies reveal that phenylephrine hydrochloride exhibits differential stability under various stress conditions. Srivastava et al. conducted extensive stability studies using International Conference on Harmonization guidelines Q1A and Q1B protocols [7]. The compound demonstrates significant degradation under acidic, basic, and oxidative stress conditions while remaining stable under thermal and photochemical stress.
Under acidic conditions (0.1N hydrochloric acid, 60°C, 1 hour), phenylephrine hydrochloride undergoes 21.92% degradation, forming one major degradation product eluting at retention time 3.58 minutes compared to the parent compound at 2.66 minutes [7]. Base-induced degradation under sodium hydroxide conditions (0.1N, 60°C, 1 hour) results in 19.39% degradation with degradation product retention time of 3.81 minutes [7].
Oxidative stress conditions using 6% hydrogen peroxide solution produce 7.14% degradation with degradation product eluting at 3.10 minutes [7]. Notably, thermal degradation at 60°C for 4 hours and photochemical degradation under direct sunlight exposure for 48 hours do not produce detectable degradation products [7].
Chromatographic Method Development
The stability-indicating reversed-phase high-performance liquid chromatography method utilizes Luna C18 column (250 × 4.6 mm, 5μm) with isocratic mobile phase composition of 5mM ammonium acetate (pH 4.7) and methanol (80:20, v/v) [7]. The method operates at 1 mL/min flow rate, 30°C column temperature, and detection at 272 nm using photodiode array detection [7].
Validation Parameters
The stability-indicating method demonstrates excellent validation characteristics according to International Conference on Harmonization guidelines. Linearity is established over the concentration range of 20-100 μg/mL with correlation coefficient of 0.9965 [7]. The method exhibits detection limit of 6.17 μg/mL and quantification limit of 18.68 μg/mL, indicating excellent sensitivity [7].
Precision studies demonstrate relative standard deviation values below 2% for both intra-day (0.560%) and inter-day (0.548-0.586%) measurements [7]. Accuracy assessment reveals average recovery of 99.67%, confirming excellent method accuracy [7]. Robustness evaluation shows that small variations in flow rate (±0.1 mL/min), detection wavelength (±2 nm), and column temperature (±2°C) do not significantly affect analytical performance [7].
Multi-Component Stability Studies
Advanced stability-indicating methods have been developed for phenylephrine hydrochloride in combination with other pharmaceutical compounds. The eco-friendly high-performance liquid chromatography method for ibuprofen and phenylephrine hydrochloride combination demonstrates that phenylephrine is susceptible to oxidative stress conditions, forming two distinct oxidative degradants whose structures were confirmed using infrared spectroscopy and mass spectrometry [8].
The method utilizes gradient elution on YMC-C8 column with 0.1% hexanesulfonic acid and acetonitrile mobile phase at pH 6.6, achieving retention times of 2.0, 2.2, 3.2, and 7.0 minutes for degradation products and parent compounds [8]. This approach demonstrates linearities of 10-100 μg/mL for ibuprofen and 0.3-10 μg/mL for phenylephrine hydrochloride with recovery percentages of 100.75 ± 1.44% and 99.67 ± 1.67%, respectively [8].
Comprehensive degradation product profiling of phenylephrine hydrochloride requires sophisticated analytical techniques combining chromatographic separation with spectroscopic and spectrometric identification methods. These approaches provide detailed structural information about degradation pathways and product formation mechanisms.
Mass Spectrometric Identification
Electrospray ionization mass spectrometry represents the primary technique for degradation product identification and structural characterization. Trommer et al. conducted comprehensive degradation studies using electrospray ionization-mass spectrometry, investigating both phenylephrine hydrochloride and phenylephrine bitartrate salts [9]. The major degradation product identified corresponds to phenylephrine derivative with unsaturated side chain, formed through loss of one water molecule from the parent compound [9].
The mass spectrometric analysis reveals that phenylephrine bitartrate demonstrates higher degradation susceptibility compared to the hydrochloride salt due to additional decomposition sensitivity of the tartaric acid counter ion [9]. Tandem mass spectrometry and multiple-stage mass spectrometry experiments enable establishment of comprehensive fragmentation schemes for both salts [9].
Photodegradation Product Characterization
Photostability studies conducted using solar radiation spectrum irradiation equipment demonstrate formation of multiple degradation and oxidation products detectable in full scan mode, indicating low photostability of phenylephrine hydrochloride [9]. The interaction between phenylephrine and counter ion degradation products occurs through nucleophilic addition mechanism, explaining the detected ion signals after irradiation treatment [9].
Drug-Excipient Interaction Products
Sophisticated degradation profiling reveals formation of complex interaction products between phenylephrine hydrochloride and pharmaceutical excipients. Wong et al. identified a major degradation product in pharmaceutical formulations containing acetaminophen, phenylephrine hydrochloride, and chlorpheniramine maleate [10] [11]. The degradation product was characterized as a Michael addition product between phenylephrine and maleic acid, with molecular formula C₁₃H₁₇NO₆ and molecular weight of 284 Da [10] [11].
The structural characterization employed nuclear magnetic resonance spectroscopy, including proton, carbon-13, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation techniques [10]. The degradation product formation occurs readily under mild stress conditions typically encountered during pharmaceutical stability studies [10].
Acetylation Degradation Pathway
Historical degradation studies identified acetylation as a primary degradation pathway for phenylephrine hydrochloride in tablet formulations containing acetylsalicylic acid [12]. The degradation process produces three distinct acetylated derivatives: N-monoacetylphenylephrine, O,N-diacetylphenylephrine, and triacetylated phenylephrine [12].
The acetylation products form under different severity conditions, with N-monoacetylphenylephrine appearing under relatively mild conditions and short time periods, while diacetyl and triacetyl compounds require more severe conditions or extended storage periods [12]. Thin-layer chromatography successfully separates and identifies these degradation products based on their distinct retention factor values [12].
Impurity Standard Preparation
The preparation process utilizes isopropanol-n-propyl acetate-acetonitrile mixed solvent system for recrystallization, achieving high product yield and purity meeting pharmaceutical impurity standard requirements [13]. The method demonstrates reproducibility with illumination conditions at 350-380 nm wavelength for 8-10 hours duration [13].
Advanced Profiling Techniques
Ultra-high-performance liquid chromatography methods have been developed for comprehensive impurity determination of phenylephrine hydrochloride in combination with other pharmaceutical compounds. These methods achieve separation and quantification of multiple related organic impurities using single analytical runs [14].
Irritant;Health Hazard;Environmental Hazard